Nalpha-nim-bis-z-l-histidine ethanol
Description
Nalpha-nim-bis-z-l-histidine ethanol is a synthetic compound characterized by a bis-L-histidine core conjugated with ethanol. The structure includes two L-histidine moieties linked via an N-alpha-nim (nitrogen-imidazole) bond, with ethanol likely serving as a solvent or functional moiety in its synthesis or application.
Properties
IUPAC Name |
ethanol;(2S)-2-(phenylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6.C2H6O/c26-20(27)19(24-21(28)30-13-16-7-3-1-4-8-16)11-18-12-25(15-23-18)22(29)31-14-17-9-5-2-6-10-17;1-2-3/h1-10,12,15,19H,11,13-14H2,(H,24,28)(H,26,27);3H,2H2,1H3/t19-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCWXUNHIFYUJB-FYZYNONXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-nim-bis-z-l-histidine ethanol involves the protection of the amino and imidazole groups of histidine. The process typically includes the use of protecting groups such as benzyloxycarbonyl (Z) for the amino group and benzyl (Bzl) for the imidazole group. The protected histidine is then subjected to esterification with ethanol under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Nalpha-nim-bis-z-l-histidine ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted histidine derivatives.
Scientific Research Applications
Nalpha-nim-bis-z-l-histidine ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of biodegradable surfactants and other industrial chemicals
Mechanism of Action
The mechanism of action of Nalpha-nim-bis-z-l-histidine ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The molecular pathways involved include the modulation of enzyme activity and protein-protein interactions .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below compares Nalpha-nim-bis-z-l-histidine ethanol with structurally related compounds:
Key Observations :
- Imidazole vs. Benzimidazole : The target compound’s histidine-derived imidazole rings may offer stronger hydrogen-bonding capacity and pH-sensitive reactivity compared to benzimidazole derivatives, which exhibit greater aromatic stability .
- Ethanol Role: Ethanol serves as a solvent in the synthesis of benzimidazole derivatives , whereas in 2-(dibutylamino)ethanol, it is a structural component influencing hydrophilicity .
Comparison :
- The target compound’s synthesis may parallel benzimidazole derivatives, requiring prolonged reflux in ethanol. However, histidine’s carboxylic acid group could introduce additional complexity, necessitating pH control or protective groups.
Physicochemical Properties
- Solubility: Benzimidazole derivatives show moderate solubility in polar solvents due to aromatic nitrogen , while 2-(dibutylamino)ethanol is highly water-miscible . The histidine-ethanol hybrid likely exhibits intermediate polarity, with solubility influenced by imidazole protonation states.
- Stability: Benzimidazole compounds are thermally stable up to 200°C , whereas ethanol-containing derivatives like 2-(dibutylamino)ethanol may degrade at lower temperatures due to hydroxyl group reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
